![molecular formula C21H22FN3O5S B2652410 1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034512-96-2](/img/structure/B2652410.png)
1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
The compound “1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a piperidinyl group, and an imidazolidine dione group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, piperidinyl, and imidazolidine dione groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the imidazolidine dione group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Anticancer Activity
A study on the synthesis and anticancer activity of N-substituted indole derivatives, which involve similar chemical scaffolds, highlighted the potential of these compounds in inhibiting topoisomerase-I enzyme, crucial for DNA replication in cancer cells. The study found that certain derivatives exhibit significant anticancer activity against the MCF-7 human breast cancer cell line, suggesting the chemical structure's potential utility in developing anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).
Inhibition of Human Heart Chymase
Research on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives demonstrated their effectiveness as novel nonpeptide inhibitors of human heart chymase. These compounds were synthesized and evaluated, revealing insights into their structure-activity relationship, showing optimal features for inhibiting chymase, a target for treating cardiovascular diseases. The study provides a foundation for further exploration of similar compounds in cardiovascular therapeutics (S. Niwata et al., 1997).
Serotonin 5-HT7 Receptor Agents
Another study focused on computer-aided insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity. This research aimed at understanding the molecular interactions and designing potent and selective agents targeting the 5-HT7 receptor, contributing to the development of new treatments for depressive disorders. The findings indicated potent affinity and selectivity for 5-HT7R in radioligand binding assays, with some compounds confirmed to possess antidepressant-like activity in vivo (Katarzyna Kucwaj-Brysz et al., 2018).
properties
IUPAC Name |
1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c1-30-18-8-7-15(22)13-19(18)31(28,29)23-11-9-16(10-12-23)24-14-20(26)25(21(24)27)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIAGWUOKLBZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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